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Compound of Interest

Compound Name: 9-Amino-1-nonanol

Cat. No.: B1319706

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 9-Amino-1-nonanol (CAS: 109055-42-7, Molecular Formula: CoH21:NO). Due to the limited
availability of published experimental spectra for this specific compound, this document
presents predicted data based on the well-established spectroscopic characteristics of its
primary alcohol, primary amine, and long-chain alkyl functionalities. Detailed experimental
protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 9-Amino-1-nonanol.
These predictions are derived from typical values for analogous functional groups and long-
chain hydrocarbon structures.

Table 1: Predicted *H NMR Spectroscopic Data for 9-
Amino-1-nonanol
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Protons

Chemical Shift
(6, ppm)

Multiplicity Integration Notes

H on -OH

0.5-5.0

Chemical shift is
concentration
and solvent
. dependent;
Broad Singlet 1H ,
signal
disappears upon

D20 exchange.

[1](2]

H on -NH2

0.5-5.0

Chemical shift is

concentration

and solvent
Broad Singlet 2H dependent;
signal
disappears upon

D20 exchange.

-CH2-OH (C1)

3.3-40

Deshielded by
the adjacent
Triplet 2H electronegative

oxygen atom.[1]

[2]

-CH2-NH2 (C9)

23-3.0

Deshielded by
) the adjacent
Triplet 2H .
electronegative

nitrogen atom.

-CH»- (C2-C8)

12-1.6

Overlapping

signals
Multiplet 14H characteristic of
a long alkyl

chain.[1]

Solvent: CDClIs, Reference: TMS at 0.00 ppm
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Table 2: Predicted **C NMR Spectroscopic Data for 9-

Amino-1-nonanol
Carbon Atom Chemical Shift (6, ppm) Notes

Deshielded by the hydroxyl
C1 (-CH2-OH) 60 - 70

group.[1]

Deshielded by the amino
C9 (-CH2-NHz) 40 - 50

group.[3]
C2,C8 32-34 B to the heteroatom.

Carbons of the alkyl chain, with
C3-C7 22 -30 slight variations in chemical

shifts.

Solvent: CDCls, Reference: TMS at 0.00 ppm

Table 3: Predicted Infrared (IR) Spectroscopic Data for 9-
Amino-1-nonanol
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] Wavenumber )
Functional Group Intensity Notes
(cm™)

Characteristic of
O-H Stretch (Alcohol) 3600 - 3200 Strong, Broad hydrogen-bonded
hydroxyl groups.

N-H Stretch (Primary ) Typically appears as a
_ 3500 - 3300 Medium
Amine) doublet (two bands).

Asymmetric and

symmetric stretching

C-H Stretch (Alkyl) 2960 - 2850 Strong
of CHz and CHs
groups.
N-H Bend (Primary ) ) ) o
1650 - 1580 Medium Scissoring vibration.

Amine)

C-O Stretch (Primary

1075 - 1000 Strong
Alcohol)

C-N Stretch (Aliphatic )
_ 1250 - 1020 Medium-Weak
Amine)

Sample phase: Liquid film

Table 4: Predicted Mass Spectrometry (MS) Data for 9-
Amino-1-nonanol
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Fragmentation
mlz lon Notes
Pathway

The molecular ion

peak may be of low

159 [M]* Molecular lon _ _ _
intensity or absent in
electron ionization.

142 [M-NHs]* Loss of ammonia
A common

141 [M-H20]* Dehydration fragmentation
pathway for alcohols.
A prominent peak for

30 [CH2NHz]* Alpha-cleavage

primary amines.

lonization method: Electron lonization (EI)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

e Dissolve approximately 5-10 mg of 9-Amino-1-nonanol in 0.6-0.7 mL of a deuterated
solvent (e.g., Chloroform-d, CDCIs).[4][5][6]

e The use of a deuterated solvent is crucial to avoid large solvent signals in the 1H NMR
spectrum.[6]

« Filter the solution through a pipette with a small cotton plug to remove any particulate matter.

[7]
o Transfer the filtered solution into a clean, dry 5 mm NMR tube.[5][8]

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical
shift calibration (0.00 ppm).[9]
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2. Data Acquisition:

o Place the NMR tube in the spectrometer's probe.

» Shim the magnetic field to achieve homogeneity and optimal resolution.[8]
e For *H NMR, acquire the spectrum using a standard pulse sequence.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum
to singlets for each unique carbon.[10]

» To confirm the identity of the -OH and -NHz proton signals, a D20 exchange experiment can
be performed. Add a drop of D20 to the NMR tube, shake, and re-acquire the *H NMR
spectrum. The signals corresponding to the exchangeable protons will disappear.[2]

Infrared (IR) Spectroscopy

1. Sample Preparation (Liquid Film/Attenuated Total Reflectance - ATR):

e Liquid Film Method: Place a small drop of neat 9-Amino-1-nonanol onto a salt plate (e.g.,
KBr or NaCl). Place a second salt plate on top and gently press to form a thin, uniform film.
[11][12]

o ATR Method: Place a drop of the liquid sample directly onto the ATR crystal.[11] Ensure
good contact between the sample and the crystal.[11]

2. Data Acquisition:
o Place the prepared sample in the spectrometer's sample holder.

» Record a background spectrum of the empty sample holder (or clean ATR crystal) to be
subtracted from the sample spectrum.[13]

e Acquire the IR spectrum, typically in the range of 4000-400 cm~1.[13]

e Multiple scans are usually averaged to improve the signal-to-noise ratio.[13]

Mass Spectrometry (MS)
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1.

Sample Preparation and Introduction (for Gas Chromatography-Mass Spectrometry, GC-

MS):

Prepare a dilute solution of 9-Amino-1-nonanol in a volatile organic solvent (e.g., methanol
or dichloromethane).

Inject a small volume (typically 1 pL) of the solution into the GC-MS system. The sample is
vaporized in the heated injection port and separated on the GC column before entering the
mass spectrometer.[14]

. Data Acquisition (Electron lonization - EI):

The separated components from the GC elute into the ion source of the mass spectrometer.

In the ion source, molecules are bombarded with a beam of high-energy electrons (typically
70 eV), causing ionization and fragmentation.[15][16][17][18]

The resulting ions are accelerated into the mass analyzer, which separates them based on
their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like 9-Amino-1-nonanol.
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Compound Synthesis & Purification
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Fig. 1: General workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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